Product packaging for Liposidomycin C(Cat. No.:)

Liposidomycin C

Cat. No.: B1257014
M. Wt: 1010.1 g/mol
InChI Key: NUIXFOOZWGAKIP-ZUGGQKJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nucleoside Antibiotic Research

Nucleoside antibiotics are a diverse class of natural products that function by inhibiting essential cellular processes. researchgate.net Liposidomycin C falls within this category, sharing a structural relationship with other nucleoside antibiotics like polyoxin (B77205), which targets chitin (B13524) synthase. nih.gov The discovery of liposidomycins in 1985 opened a new avenue in the search for inhibitors of bacterial peptidoglycan biosynthesis. nih.gov This family of antibiotics, which includes related compounds such as caprazamycins, A-90289, and muraminomycins, has been the subject of extensive research into their biosynthesis, total synthesis, and mechanism of action. nih.gov The unique structure of this compound, featuring a uracil (B121893) base, a sulfated aminosugar, and a fatty acid chain, distinguishes it within this class. oup.comtandfonline.com

Significance as a MraY Inhibitor

The primary significance of this compound lies in its potent and specific inhibition of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY. researchgate.netnih.gov MraY is a crucial integral membrane enzyme that catalyzes the first membrane-associated step in the biosynthesis of bacterial peptidoglycan. nih.govresearchgate.net This pathway is essential for the integrity of the bacterial cell wall, making MraY an attractive and relatively unexploited target for novel antibiotics. asm.orgnih.gov

This compound's inhibition of MraY disrupts the transfer of the phospho-MurNAc-pentapeptide moiety to the lipid carrier undecaprenyl phosphate (B84403), a critical step in the formation of Lipid I, a key peptidoglycan precursor. nih.govantibioticdb.com This targeted mechanism of action is a key area of interest, as it differs from many currently used antibiotics. The high potency of this compound is noteworthy, with studies showing a 50% inhibitory concentration (IC50) of 0.03 µg/mL against E. coli glycopeptide biosynthesis. tandfonline.commedchemexpress.com

Overview of Key Research Areas on this compound

Research on this compound has primarily focused on several key areas:

Isolation and Structure Elucidation: Initial research centered on the isolation of liposidomycins from Streptomyces cultures and the complex task of determining their intricate chemical structures. nih.govnih.gov this compound is characterized by its molecular formula C42H67N5O21S. oup.com

Mechanism of Action: A significant body of research has been dedicated to understanding precisely how this compound inhibits MraY. asm.orgtandfonline.com These studies have confirmed its role as a specific inhibitor of the first step of the lipid cycle in peptidoglycan synthesis. tandfonline.com

Biosynthesis: Investigations into the biosynthetic pathways of liposidomycins have provided insights into how the producing organisms construct these complex molecules. nih.gov Precursor-directed biosynthesis studies have shown that the production of specific liposidomycins can be influenced by supplying fatty acids to the culture medium. nih.gov

Chemical Synthesis: The complex structure of this compound has made it a challenging target for total synthesis. koreascience.kr Research in this area aims to develop synthetic routes to produce this compound and its analogs, which can facilitate structure-activity relationship studies and the development of new, more effective MraY inhibitors. researchgate.netnih.gov

Table 1: Key Properties of this compound

PropertyDescriptionReference
Compound Class Liponucleoside Antibiotic researchgate.net
Producing Organism Streptomyces griseosporeus nih.gov
Molecular Target MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) nih.gov
Mechanism of Action Inhibits the first membrane step of peptidoglycan biosynthesis researchgate.netantibioticdb.com
Inhibitory Potency (IC50) 0.03 µg/mL against E. coli glycopeptide biosynthesis tandfonline.commedchemexpress.com
Molecular Formula C42H67N5O21S oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H67N5O21S B1257014 Liposidomycin C

Properties

Molecular Formula

C42H67N5O21S

Molecular Weight

1010.1 g/mol

IUPAC Name

2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxytetradecanoyloxy]-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C42H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-23(63-28(51)18-22(2)17-27(49)50)19-29(52)64-25-21-45(3)31(38(56)46(4)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(20-43)65-41)36-33(54)34(55)39(66-36)47-16-15-26(48)44-42(47)59/h15-16,22-25,30-37,39,41,53-55H,5-14,17-21,43H2,1-4H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1

InChI Key

NUIXFOOZWGAKIP-ZUGGQKJLSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O

Synonyms

liposidomycin A
liposidomycin B
liposidomycin C
liposidomycins

Origin of Product

United States

Discovery, Isolation, and Natural Production Sources of Liposidomycin C

Historical Discovery of Liposidomycin C

This compound was discovered by Isono in 1985. This discovery followed his earlier work on polyoxin (B77205), a related peptidyl nucleoside antibiotic that inhibits chitin (B13524) synthases and was developed as a pesticide. Isono employed a similar screening approach to identify liposidomycin as a specific inhibitor of bacterial peptidoglycan biosynthesis from actinomycetes. researchgate.netnih.gov

Microbial Origin: Streptomyces griseosporeus RK-1061

This compound, along with other liposidomycins, is a natural product isolated from the fermentation broth of Streptomyces griseosporeus RK-1061. researchgate.netnih.govnih.govresearchgate.net This strain of Streptomyces is known for producing these uridyl liponucleoside antibiotics. nih.govnih.gov More recently, new liposidomycin congeners have also been isolated from Streptomyces sp. TMPU-20A065, a strain identified from soil collected in Yamaguchi city, Japan. nih.govnih.govresearchgate.net

Isolation Methodologies

The isolation of this compound involves a multi-step process, beginning with targeted screening and followed by various extraction and purification techniques.

The initial identification of liposidomycins, including this compound, stemmed from a screening program designed to find inhibitors of bacterial peptidoglycan synthesis. tandfonline.comsci-hub.se Researchers established in vitro assay systems specifically targeting bacterial peptidoglycan synthesis. sci-hub.se Liposidomycins were found in the culture filtrate and mycelia of Streptomyces griseosporeus during this screening. tandfonline.com this compound was identified as a specific inhibitor of peptidoglycan synthesis in bacteria, particularly by inhibiting the formation of lipid intermediates with a particulate enzyme from Escherichia coli Y-10. tandfonline.comoup.com It was found to inhibit phospho-N-acetylmuramyl-pentapeptide transferase (MraY or translocase I), the first step of the lipid cycle in peptidoglycan synthesis. researchgate.nettandfonline.comoup.comnih.govasm.orgsemanticscholar.org This inhibition occurs at very low concentrations, with an IC50 of 0.03 µg/ml against Escherichia coli translocase I. asm.orgmedchemexpress.cn

The isolation and purification of liposidomycins from culture broths of Streptomyces strains involve several chromatographic steps. For instance, new liposidomycins were purified from Streptomyces sp. SN-1061M using butanol extraction, followed by silica (B1680970) gel and LH-20 column chromatographies, and finally high-performance liquid chromatography (HPLC) on ODS columns. nih.govresearchgate.net

A detailed example of isolation from Streptomyces sp. TMPU-20A065 involves:

Centrifugation: Separating mycelia and supernatant from the culture broth. nih.gov

Diaion HP-20 column chromatography: The supernatant is applied to a Diaion HP-20 column and eluted stepwise with varying concentrations of methanol (B129727) and acetone. nih.gov

Medium-pressure liquid chromatography (MPLC): The concentrated active fraction is then subjected to MPLC using an ODS column with a acetonitrile-0.05% TFA gradient. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved through preparative HPLC using ODS columns with acetonitrile-0.05% TFA as the mobile phase, allowing for the elution and collection of pure compounds based on their retention times. nih.gov

These techniques enable the separation of various liposidomycin components, including this compound, from the complex mixture of secondary metabolites in the culture broth.

Screening for Peptidoglycan Synthesis Inhibitors

Identification of New Liposidomycin Congeners from Novel Strains

Since the initial discovery, research has continued to identify new liposidomycin congeners and derivatives. For example, three new liposidomycin congeners (designated 1, 2, and 4) along with 14 known liposidomycins (3 and 5-17) were recently isolated from the culture broth of Streptomyces sp. TMPU-20A065. nih.govnih.govresearchgate.net These new congeners belong to Type-I liposidomycins, characterized by the presence of sulfate (B86663) groups and methylglutaric acid, but differ in their acyl side chains. nih.govnih.gov The structures of these compounds are elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.govresearchgate.net The identification of these new congeners from novel strains highlights the ongoing potential for discovering diverse liposidomycin structures from natural sources. tandfonline.com

Table 1: Key Liposidomycin Congeners and Their Characteristics

Compound NameSource StrainStructural Features (General)PubChem CID
This compoundStreptomyces griseosporeus RK-1061Uridyl liponucleoside, sulfated aminosugar, fatty acid tandfonline.comoup.com6436402
Liposidomycin Type IStreptomyces sp. SN-1061M, Streptomyces sp. TMPU-20A065Contains sulfate and 3-methylglutaric acid moieties nih.govnih.govnih.govN/A
Liposidomycin Type IIStreptomyces sp. SN-1061MLacks 3-methylglutaric acid moiety nih.govN/A
Liposidomycin Type IIIStreptomyces sp. SN-1061MLacks sulfate moiety nih.govN/A
Liposidomycin Type IVStreptomyces sp. SN-1061MLacks both sulfate and 3-methylglutaric acid moieties nih.govN/A
Liposidomycin A-IStreptomyces sp. TMPU-20A065Known liposidomycinN/A
Liposidomycin B-IStreptomyces sp. TMPU-20A065Known liposidomycinN/A
This compound-IStreptomyces sp. TMPU-20A065Known liposidomycinN/A

Note: PubChem CIDs are provided for specific compounds if readily available and distinct. For general types or newly reported congeners without widely assigned CIDs, "N/A" is used.

Molecular Mechanism of Action of Liposidomycin C

Primary Target Identification: Phospho-N-acetylmuramyl-pentapeptide Transferase (MraY / Translocase I / MurX)

The principal molecular target of Liposidomycin C is the enzyme Phospho-N-acetylmuramyl-pentapeptide Transferase, an integral membrane protein also known as MraY, Translocase I, or MurX. nih.govresearchgate.netnih.govsemanticscholar.org This enzyme is essential for bacterial survival as it catalyzes the first membrane-associated step in the biosynthesis of peptidoglycan. nih.govmdpi.com MraY's function is to transfer the phospho-N-acetylmuramyl-pentapeptide (phospho-MurNAc-pentapeptide) moiety from the water-soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P), which is embedded in the cell membrane. nih.govoup.com This reaction forms Lipid I, a pivotal intermediate in the construction of the peptidoglycan layer. nih.govoup.com

This compound is part of a larger family of nucleoside antibiotics that inhibit MraY, which also includes tunicamycins, mureidomycins, capuramycins, and muraymycins. nih.govsemanticscholar.orgsun.ac.za Despite sharing a common target, these inhibitors exhibit different modes of action and kinetic properties. nih.gov The specificity of this compound for MraY makes it a potent inhibitor of bacterial cell wall synthesis. tandfonline.comoup.comtandfonline.comkoreascience.kr

Inhibition of Peptidoglycan Biosynthesis Pathway

By targeting MraY, this compound effectively halts the peptidoglycan biosynthesis pathway at a crucial, early stage. tandfonline.comoup.comnih.gov This pathway is responsible for creating the rigid mesh-like structure of the bacterial cell wall that protects the bacterium from osmotic stress and maintains its shape. sigmaaldrich.com The synthesis of peptidoglycan occurs in three main stages: cytoplasmic synthesis of precursors, membrane-associated steps involving lipid carriers, and finally, polymerization and cross-linking in the periplasmic space. nih.govasm.org this compound's action is concentrated on the membrane-associated stage. nih.gov

This compound specifically prevents the formation of lipid intermediates in the peptidoglycan synthesis pathway. tandfonline.comtandfonline.comkoreascience.kr The primary inhibitory action is on the synthesis of Lipid I (MurNAc(-pentapeptide)-P-P-lipid). tandfonline.comoup.com This was demonstrated in studies using a particulate enzyme system from Escherichia coli, where this compound was shown to inhibit the formation of lipid intermediates from UDP-MurNAc-pentapeptide and UDP-GlcNAc. tandfonline.com The compound effectively blocks the transfer of the phospho-MurNAc-pentapeptide from its UDP precursor to the lipid carrier, undecaprenyl phosphate. nih.govoup.com

The inhibitory effect of this compound is highly specific to MraY. Studies have shown that it only weakly inhibits downstream enzymes in the peptidoglycan synthesis pathway. tandfonline.comoup.com For instance, its effect on N-acetylglucosamine transglycosylase (which synthesizes Lipid II) and peptidoglycan transglycosylase (which polymerizes the disaccharide units) is minimal compared to its potent inhibition of MraY. tandfonline.com In one study, this compound at a concentration of 1 µg/ml only slightly inhibited peptidoglycan transglycosylase, causing about 30-40% inhibition. tandfonline.com This is in stark contrast to known inhibitors of this enzyme, such as vancomycin (B549263) and ristocetin, which achieve complete inhibition. tandfonline.com Similarly, its inhibition of N-acetylglucosamine transglycosylase was not significant. tandfonline.com This high degree of selectivity underscores that the primary mechanism of action is the targeted inhibition of MraY.

Specific Inhibition of Lipid Intermediate Formation

Mechanistic Insights into MraY Inhibition

Detailed kinetic and binding studies have provided deeper insights into how this compound interacts with and inhibits MraY. These studies reveal a complex mechanism involving slow-binding kinetics and competitive interactions with one of the enzyme's substrates.

This compound is characterized as a reversible, slow-binding inhibitor of MraY. nih.govresearchgate.netpsu.edu This means that the initial interaction between the inhibitor and the enzyme is followed by a slower conformational change that leads to a more tightly bound enzyme-inhibitor complex. This two-step process is a hallmark of slow-binding inhibition. psu.edu Kinetic analyses of solubilized E. coli MraY have confirmed this behavior, distinguishing it from other MraY inhibitors like tunicamycin (B1663573), which acts as a simple reversible inhibitor. psu.edu The slow-binding nature of this compound suggests a mechanism where the inhibitor induces a conformational change in the enzyme, leading to a prolonged and potent inhibitory effect. psu.edu

Kinetic studies have elucidated that this compound exhibits competitive inhibition with respect to the lipid carrier substrate, undecaprenyl phosphate (C55-P). nih.govresearchgate.netoup.com This indicates that this compound and C55-P likely compete for binding to the same or overlapping sites on the MraY enzyme. nih.gov The aliphatic chain of liposidomycins is thought to bind to a long hydrophobic groove on MraY, which is the proposed binding site for C55-P. nih.gov In contrast, the inhibition by this compound is non-competitive with respect to the other substrate, UDP-MurNAc-pentapeptide. asm.org This differential competitive behavior further refines the understanding of its binding mode and distinguishes it from other nucleoside inhibitors like tunicamycin and muraymycin, which are competitive with the UDP-sugar substrate. nih.govresearchgate.net

Data Tables

Table 1: Inhibitory Activity of this compound on Peptidoglycan Synthesis Steps

Enzyme/Reaction StepThis compound ConcentrationInhibition (%)Reference
Phospho-MurNAc-pentapeptide transferase (Step 1)0.03 µg/ml50 tandfonline.com
N-acetylglucosamine transglycosylase (Step 2)1 µg/ml39 tandfonline.com
Peptidoglycan transglycosylase1 µg/ml30-40 tandfonline.com

Table 2: Kinetic Parameters and Competitive Binding of MraY Inhibitors

InhibitorType of InhibitionCompetitive with UDP-MurNAc-pentapeptideCompetitive with Undecaprenyl Phosphate (C55-P)Reference
This compound Slow-binding, ReversibleNoYes nih.govresearchgate.netpsu.eduasm.org
TunicamycinReversibleYesNo nih.govresearchgate.netcore.ac.uk
Mureidomycin ASlow-binding, ReversibleYesYes researchgate.netpsu.edu
CapuramycinReversibleNo (Mixed type)No nih.govresearchgate.net

Structural Basis of MraY-Liposidomycin C Interaction

This compound, a member of the lipopeptidyl class of MraY nucleoside inhibitors, is composed of several key moieties: a uridine (B1682114), a 5-aminoribosyl group, a diazepanone, and a long aliphatic tail. nih.gov Each of these components binds to distinct pockets on the cytoplasmic face of MraY, which is primarily formed by transmembrane helices (TMs) 5, 8, and 9b, and cytoplasmic Loops C, D, and E. nih.gov The aliphatic tail of liposidomycin is thought to compete with the binding of MraY's lipid carrier substrate, undecaprenyl phosphate (C₅₅-P). nih.govnih.gov This is supported by the crystal structure of the MraY-carbacaprazamycin complex, which shows the inhibitor's alkyl chain binding within a long hydrophobic groove on the enzyme. nih.govnih.gov This groove, formed mainly by TMs 5 and 9b, wraps around from the active site and opens into the plane of the membrane, representing the proposed binding site for C₅₅-P. nih.govnih.gov

Key Residues and Binding Pockets in MraY

The interaction between liposidomycin-class inhibitors and MraY involves several critical binding pockets and amino acid residues. nih.gov These binding sites are often cryptic, meaning they are not apparent in the apoenzyme structure and only form upon inhibitor binding. nih.gov The MraY inhibitor binding site can be described as a series of druggable hot spots (HS). nih.gov

The primary binding pockets and their key interacting residues for liposidomycin analogues include:

The Uridine Pocket (HS1): This is a well-defined and enclosed pocket that accommodates the uridine moiety common to all nucleoside inhibitors of MraY. nih.govnih.gov The uracil (B121893) portion of the uridine establishes an extensive hydrogen-bonding network with the backbones of Glycine 194 (G194) and Leucine (B10760876) 195 (L195), and the side chain of Aspartic acid 196 (D196) in Loop C. nih.govnih.gov Additional interactions include a hydrogen bond with Lysine (B10760008) 70 (K70) and a crucial π-π stacking interaction with Phenylalanine 262 (F262). nih.govnih.gov The uracil moiety may also contact D193 and Asparagine 255 (N255). nih.govmdpi.com These residues are considered likely to be involved in binding the uracil of the natural substrate, UDP-MurNAc-pentapeptide (UM5A). nih.govnih.gov

The Uridine-Adjacent Pocket (HS1): Located next to the uridine site, this shallow pocket is lined by residues Threonine 75 (T75), Asparagine 190 (N190), Aspartic acid 193 (D193), and Glycine 264 (G264). nih.govnih.gov This pocket is important for selectivity and accommodates diverse chemical structures, such as the 5-aminoribose moiety of carbacaprazamycin, which forms an extensive hydrogen bond network within it. nih.govnih.gov

The Hydrophobic Groove (HS4): This long groove is predominantly formed by TMs 5 and 9b and is the binding site for the aliphatic lipid tail of liposidomycins. nih.govnih.gov This interaction is thought to directly compete with the binding of the enzyme's natural lipid substrate, C₅₅-P. nih.govnih.gov The lipophilic tail of carbacaprazamycin establishes hydrophobic contacts with Proline 322 (P322) and Leucine 191 (L191). mdpi.com

TM9b/Loop E Pocket (HS2): The diazepanone moiety of carbacaprazamycin binds in a pocket formed by the interface of TM9b and Loop E. nih.gov

The table below summarizes the key binding pockets within MraY and the residues that interact with liposidomycin-class inhibitors.

Binding PocketInteracting Residues (MraYAA numbering)Interacting Inhibitor Moiety (Carbacaprazamycin)
Uridine Pocket K70, G194, L195, D196, F262, D193, N255Uridine
Uridine-Adjacent Pocket T75, N190, D193, G2645-Aminoribose
Hydrophobic Groove L191, P322Aliphatic Tail
TM9b/Loop E Pocket Not explicitly detailedDiazepanone

Comparison with Other MraY Inhibitors

This compound is one of five major classes of naturally occurring nucleoside inhibitors that target MraY, the others being tunicamycins, muraymycins, capuramycins, and mureidomycins. nih.govmdpi.com While all share a common uridine moiety that binds to the same uridine pocket, they exhibit significant differences in their core structures, mechanisms of inhibition, and antibacterial spectra. nih.govnih.gov

Liposidomycins are competitive inhibitors with respect to the lipid carrier substrate C₅₅-P. nih.govnih.govresearchgate.net This contrasts with muraymycins and tunicamycins, which are competitive with the hydrophilic substrate UM5A. nih.govresearchgate.net Mureidomycins are competitive for both substrates, while capuramycins exhibit a mixed-type inhibition, being noncompetitive towards both C₅₅-P and UM5A. nih.govresearchgate.net Furthermore, liposidomycins are reversible, slow-binding inhibitors of MraY, a characteristic shared with mureidomycins. nih.govresearchgate.net

A key distinction among MraY inhibitors lies in their selectivity. Liposidomycin, along with muraymycin, mureidomycin, and capuramycin, are selective for bacterial MraY and are generally non-toxic to human cells. nih.gov In contrast, tunicamycin inhibits both bacterial MraY and its eukaryotic homolog, GlcNAc-1-P-transferase (GPT), leading to cytotoxicity. nih.govresearchgate.net This difference in selectivity is partly attributed to how the inhibitors interact with the various binding pockets. For instance, tunicamycin makes limited use of the uridine-adjacent pocket in MraY, a pocket that is absent in human GPT. nih.govnih.gov Therefore, targeting the uridine-adjacent pocket is a potential strategy for designing MraY-selective inhibitors. nih.gov

The following table provides a comparative overview of the different classes of MraY inhibitors.

Inhibitor ClassMechanism of Inhibition (vs. Substrate)Selectivity (MraY vs. GPT)Key Structural Features
Liposidomycins Competitive vs. C₅₅-P nih.govnih.govresearchgate.netSelective nih.govLipophilic aliphatic tail, diazepanone nih.gov
Tunicamycins Competitive vs. UM5A nih.govresearchgate.netNon-selective nih.govAcyl tail, tunicamine (B1682046) sugar nih.gov
Muraymycins Competitive vs. UM5A nih.govresearchgate.netmdpi.comSelective nih.govUrea-dipeptide moiety researchgate.net
Capuramycins Mixed-type; Noncompetitive vs. C₅₅-P & UM5A nih.govnih.govresearchgate.netSelective nih.govCaprolactam moiety nih.gov
Mureidomycins Competitive vs. C₅₅-P & UM5A nih.govresearchgate.netSelective nih.govPeptide chain, meta-tyrosine moiety nih.gov

Structure Activity Relationships Sar and Analog Development of Liposidomycin C

Impact of Structural Modifications on MraY Inhibitory Activity

The uridine (B1682114) moiety is a common feature among all natural product inhibitors of MraY and is essential for their activity. biorxiv.orgresearchgate.net Structural studies have revealed a specific binding pocket for the uracil (B121893) base, where it engages in crucial interactions, including π-π stacking with a conserved phenylalanine residue (F262) and hydrogen bonding with key residues like D196. mdpi.comnih.gov

Key structural features of the uridine moiety that are critical for MraY inhibition include:

Intact Uracil Ring: Modification of the uracil ring, such as reduction of the double bond or methylation of the imide group, leads to a complete loss of inhibitory activity. psu.edu

5'-Position Stereochemistry: The stereochemistry at the 5' position of the ribose is critical. sci-hub.se Synthesis and testing of simplified analogs have shown that only the (S) isomer at the 5' position exhibits significant activity against MraY. nih.gov

3'-Hydroxyl Group: The absence of a hydroxyl group at the 3' position of the ribose is a key feature for potent MraY inhibition. psu.edu

Table 1: Impact of Uridine Moiety Modifications on MraY Inhibitory Activity
ModificationImpact on MraY InhibitionReference
Reduction of Uracil Double BondNo inhibition at > 1000 µM psu.edu
Methylation of Imide GroupNo inhibition at > 1000 µM psu.edu
(R) Isomer at 5' PositionSignificantly reduced or no activity nih.gov
(S) Isomer at 5' PositionRequired for significant activity nih.gov

The lipophilic acyl side chain of Liposidomycin C plays a significant role in its inhibitory mechanism. oup.com It is believed to occupy the binding site of the lipid carrier substrate of MraY, undecaprenyl phosphate (B84403) (C55-P), making this compound a competitive inhibitor with respect to this substrate. oup.comnih.govnih.gov The nature of this side chain significantly influences the antibacterial activity. nih.gov

Key findings regarding the acyl side chain include:

Lipophilicity and Length: The length and lipophilicity of the acyl chain are directly correlated with inhibitory potency. nih.gov Longer, more hydrophobic chains generally lead to improved activity, likely by enhancing interactions within the hydrophobic groove of the MraY active site. mdpi.comnih.gov

Saturation: The introduction of unsaturation within the alkyl chain does not significantly alter the inhibitory activity compared to saturated chains of similar length. mdpi.com

Simplification: The complex branched acyl side chain of natural liposidomycins can be simplified to a linear fatty acyl group without a loss of antibacterial activity, suggesting flexibility in this region for analog design. nih.gov

Table 2: Influence of Acyl Side Chain Modifications on MraY IC50 Values
Acyl Chain ModificationIC50 (µM)Reference
Saturated C10 Alkyl0.8 mdpi.com
Saturated C14 Alkyl15.8 mdpi.com
Z-Unsaturated C14 Alkyl18.9 mdpi.com
E-Unsaturated C14 Alkyl17.3 mdpi.com

The aminoribose and the unique seven-membered diazepanone ring are distinguishing features of the liposidomycin and caprazamycin (B1248949) families of MraY inhibitors. nih.govoup.com These components are crucial for correctly positioning the inhibitor within the MraY active site.

Aminosugar: A primary amine group in the 5'' position of the aminosugar is essential for strong inhibitory activity. psu.edu While secondary amines are tolerated, they result in moderately less active compounds. Tertiary and quaternary amines, as well as acylated derivatives, are inactive. psu.edu

Diazepanone Ring: The diazepanone ring, attached to the 5',2''-bond, orients the molecule in a manner similar to the 5'-hydroxy group of other MraY inhibitors like tunicamycin (B1663573). psu.edu Simplified analogs where the diazepanone ring is replaced have been synthesized, demonstrating that while the core scaffold is important, exploration of this region can lead to potent inhibitors. nih.gov In fact, inhibitory activity was improved from 5300 to 140 nM in a series of simplified analogues of liposidomycins. nih.gov

Significance of the Acyl Side Chain

Design and Synthesis of this compound Analogues

The complex structure of this compound presents significant synthetic challenges. However, the understanding of its SAR has guided the design and synthesis of simplified and more stable analogues with potent antibacterial activity. nih.govnih.gov

Rational drug design relies on the knowledge of the three-dimensional structure of the biological target to design molecules that are predicted to bind with high affinity and selectivity. pharmacyconcepts.in For this compound, this involves:

Pharmacophore Modeling: Based on SAR studies, a pharmacophore model was proposed, highlighting the essential features for MraY inhibition: the uridine moiety, a basic group at the 5''-position, and a lipophilic side chain. psu.edunih.gov This model has been validated through the synthesis of analogs with predicted activity. nih.gov

Structure-Based Design: The availability of crystal structures of MraY in complex with various inhibitors has provided a detailed map of the inhibitor binding site, including several "hot spots" that are crucial for binding. biorxiv.orgnih.gov This allows for the design of new analogs that can systematically engage with these key interaction points. biorxiv.org For example, carbacaprazamycins, which have a simplified acyl chain attached directly to the diazepanone ring, were designed to be more chemically stable while maintaining high potency. nih.gov

Analog Design: This approach involves making systematic modifications to the structure of a known active molecule (the "lead compound") to improve its properties. biomedres.us In the case of this compound, this has involved simplifying the acyl side chain, modifying the diazepanone ring, and exploring different substituents on the core scaffold. nih.govnih.gov

The synthesis of the complex core structure of this compound, particularly the stereocontrolled construction of the diazepanone ring, is a significant challenge. researchgate.net Key synthetic strategies include:

Diazepanone Ring Construction: Two primary strategies have been established for forming the diazepanone ring:

Reductive Amination/Intramolecular Cyclization: This involves the reductive amination of an epoxy aldehyde derived from uridine, followed by an intramolecular ring-opening of the epoxide. acs.org

Mitsunobu Reaction: An intramolecular Mitsunobu-type reaction of an amino alcohol precursor can also be used to form the diazepanone ring. researchgate.netacs.org

Unified Synthetic Access: Researchers have developed unified synthetic routes to key amino acid building blocks that can be used in different approaches to the diazepanone core. researchgate.net This modularity allows for the preparation of a wider variety of analogs.

Solid-Phase Synthesis: For some simplified analogs, solid-phase synthesis techniques have been employed to rapidly generate libraries of compounds for SAR studies. mit.edu

Exploration of Pyrophosphate Bioisosteres

The pyrophosphate moiety is a critical component for the biological activity of nucleoside antibiotics that target the MraY enzyme, as it mimics the natural substrate, UDP-MurNAc-pentapeptide. However, the inherent instability of the pyrophosphate bond has prompted researchers to explore bioisosteric replacements to develop more stable and potent analogs.

A key strategy has been the design of β-ketophosphonates as non-hydrolyzable surrogates for the pyrophosphate group. researchgate.net These compounds act as mimics of the enzyme's substrate, UDP-GlcNAc. researchgate.net This synthetic approach allows for the introduction of structural diversity at a late stage, facilitating the exploration of various analogs. researchgate.net In one study evaluating a library of thirty such compounds, eighteen were found to inhibit the MraY enzyme, with IC₅₀ values ranging from 15 to 150 µM. researchgate.net This demonstrated that phosphonate-based bioisosteres could successfully replicate the function of the pyrophosphate group in binding to the MraY active site. researchgate.net

Another approach considered the 5-amino ribosyl group found in related MraY inhibitors as a potential mimic for the pyrophosphate in the natural substrate. nih.gov Further modifications have led to the development of analogs where the core structure is linked to different functional groups to probe interactions within the enzyme's active site. For instance, a series of compounds containing an oxadiazole ring, replacing parts of the core structure, were synthesized and evaluated. mdpi.com The most potent of these, a carboxylate derivative (compound 12j), was nearly ten times more active than its corresponding ester, with an IC₅₀ value of 2.9 µM, highlighting the significant impact of modifying the terminal group on inhibitory activity. mdpi.com

Analog/SeriesModification/BioisostereTargetKey FindingInhibitory Activity (IC₅₀)
β-Ketophosphonate Libraryβ-Ketophosphonate as pyrophosphate surrogateMraY Enzyme18 of 30 analogs showed inhibitory activity. researchgate.net15 - 150 µM
Oxadiazole Analog (12a)Oxadiazole with C₁₀ alkyl chainMraYAAActivity comparable to reference N-triazole inhibitor. mdpi.com0.8 µM
Oxadiazole Analog (12j)Oxadiazole with ethyl carboxylateMraYAACarboxylate is significantly more active than the parent ester. mdpi.com2.9 µM
Oxadiazole Analog (Ester Precursor to 12j)Oxadiazole with ethyl esterMraYAADemonstrates the impact of the terminal functional group on activity. mdpi.com27.5 µM

Conformation-Activity Relationship Analysis

The biological activity of this compound and its analogs is intrinsically linked to their specific three-dimensional conformation, which dictates how they fit into the MraY active site. Understanding this relationship is crucial for the rational design of more effective inhibitors. researchgate.net

Significant research has focused on the stereochemistry of the diazepanone ring, a core structural feature of liposidomycins. nih.gov The conformation of this ring and the stereocenters at positions C-6', C-2'", and C-3'" have been analyzed using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling. nih.gov These studies confirmed that the specific spatial arrangement of this region is a key determinant of activity. nih.govtandfonline.com

Molecular modeling and docking studies have provided detailed insights into the interactions between inhibitors and the MraY enzyme. researchgate.netmdpi.com These analyses revealed that the activity of potent compounds is correlated with specific interactions, such as with the Leu191 residue of MraY. researchgate.net For a series of oxadiazole-based inhibitors, docking simulations showed that the uracil moiety forms a crucial hydrogen bond with the key residue D196 and engages in π–π stacking with F262 within a specific uracil binding pocket. mdpi.com The 5-aminoribosyl and uracil components of these inhibitors are thought to function together like a "two-pronged electrical plug" inserting into a socket, forming the most critical interactions for binding. nih.gov

The orientation of the lipophilic tail also plays a significant role. mdpi.com Docking studies of one highly active analog (12a) predicted two possible binding conformations. mdpi.comuliege.be While both conformations maintain key interactions with the uracil binding site, they differ in the spatial orientation of the lipophilic tail, which can be positioned either within the plane of the membrane or exposed to the cytoplasm. mdpi.comuliege.be The more stable conformation was predicted to form an additional hydrogen bond with the H325 residue, potentially explaining its higher potency. mdpi.com This detailed conformational analysis provides a structural basis for the observed SAR and serves as a guide for designing future MraY inhibitors. researchgate.netnih.gov

Molecular MoietyInteracting MraY Residue(s)Type of InteractionImpact on Activity
Uracil RingD196Hydrogen Bond mdpi.comCritical for anchoring in the binding pocket.
Uracil RingF262π–π Stacking mdpi.comStabilizes binding within the uracil pocket.
Lipophilic TailL191Hydrophobic Interaction researchgate.netmdpi.comCorrelates with high potency; anchors in hydrophobic groove.
Oxadiazole LinkerH325Hydrogen Bond mdpi.comPredicted in the most stable binding mode, enhancing stability and activity.
Diazepanone RingN/A (Overall Conformation)Stereochemistry and Ring Pucker nih.govSpecific stereoisomers and conformations are required for optimal activity.

Biological Activity Spectrum of Liposidomycin C

In Vitro Antimicrobial Activity

Liposidomycin C and its congeners exhibit significant antimicrobial activity against a variety of bacterial species in laboratory settings. This activity is a direct result of their ability to inhibit peptidoglycan synthesis, an essential process for bacterial survival.

This compound and its related compounds have demonstrated notable activity against various Mycobacterium species. researchgate.netnih.gov Specifically, they are recognized as anti-Mycobacterium avium complex (MAC) agents. researchgate.netnih.gov The MAC includes M. avium and M. intracellulare, which are significant opportunistic pathogens. researchgate.netnih.gov

Research has shown that various liposidomycin congeners exhibit in vitro activity against both M. avium and M. intracellulare, with Minimum Inhibitory Concentration (MIC) values ranging from 2.0 to 64 μg/ml. researchgate.netresearchgate.net This activity underscores the potential of this class of compounds in addressing infections caused by these challenging mycobacteria. The primary mechanism behind this antimycobacterial effect is the inhibition of the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide transferase), which is essential for the biosynthesis of the mycobacterial cell wall. researchgate.netnih.gov

In Vitro Activity of Liposidomycin Congeners against Mycobacterial Species
CompoundTarget OrganismMIC (μg/ml)
Liposidomycin Congeners (1-17)M. avium2.0 - 64
Liposidomycin Congeners (1-17)M. intracellulare2.0 - 64

Liposidomycins, as a class of MraY inhibitors, have shown potent antibacterial activity against a variety of Gram-positive bacteria. nih.gov This includes clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Staphylococcus aureus and Enterococcus faecium are major Gram-positive pathogens that can cause a range of infections. nih.gov The emergence of vancomycin (B549263) resistance in these bacteria presents a significant therapeutic challenge. nih.govveterinaryworld.org The ability of liposidomycins to target the essential MraY enzyme makes them promising candidates for combating these resistant strains. nih.gov

This compound is a specific inhibitor of peptidoglycan synthesis in Escherichia coli. tandfonline.comtandfonline.com It achieves this by inhibiting the formation of lipid intermediates from UDP-MurNAc-pentapeptide. tandfonline.comtandfonline.com The compound potently inhibits the E. coli phospho-N-acetylmuramyl-pentapeptide transferase (MraY) enzyme. tandfonline.comasm.org While it strongly inhibits this key step, its inhibitory activity against other enzymes in the peptidoglycan synthesis pathway, such as N-acetylglucosamine transglycosylase and peptidoglycan transglycosylase, is weak. tandfonline.comtandfonline.com

The antimicrobial potency of this compound and its analogs is quantified through the determination of Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. beilstein-journals.orgresearchgate.net The IC50 value, in the context of enzyme inhibition, represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

For this compound, the IC50 for the inhibition of phospho-MurNAc-pentapeptide transferase activity in E. coli has been determined to be 0.03 μg/ml. tandfonline.com In another study, the IC50 for the inhibition of E. coli translocase I by liposidomycins was also reported as 0.03 mg/ml (note the unit difference). asm.org Liposidomycin B, a related compound, exhibited an IC50 of 250 nM against solubilized E. coli translocase I. asm.org

In terms of antibacterial activity, various liposidomycin congeners have shown MIC values ranging from 2.0 to 64 μg/ml against M. avium and M. intracellulare. researchgate.net

MIC and IC50 Values for this compound and Related Compounds
CompoundParameterTargetValue
This compoundIC50E. coli phospho-MurNAc-pentapeptide transferase0.03 μg/ml
LiposidomycinsIC50E. coli translocase I0.03 mg/ml
Liposidomycin BIC50Solubilized E. coli translocase I250 nM
Liposidomycin Congeners (1-17)MICM. avium2.0 - 64 μg/ml
Liposidomycin Congeners (1-17)MICM. intracellulare2.0 - 64 μg/ml

Activity against Escherichia coli

In Vivo Efficacy in Non-Human Infection Models (e.g., Silkworm Model)

The therapeutic potential of liposidomycins has been evaluated in a silkworm infection model, which serves as an in vivo-like system for assessing antimicrobial efficacy. researchgate.netnih.gov In a study involving 17 different liposidomycin congeners, the compounds demonstrated potent therapeutic effects against MAC infections in this model. researchgate.net The effective dose 50 (ED50) values, which represent the dose required to achieve a 50% therapeutic response, ranged from 0.12 to 3.7 μg per larva per gram. researchgate.net This demonstrates that the in vitro activity of these compounds translates to a protective effect in a living organism.

Selectivity Profile: Bacterial vs. Eukaryotic Enzymes

A critical aspect of any antibiotic's utility is its selectivity for bacterial targets over their eukaryotic counterparts, which minimizes toxicity to the host. Liposidomycins exhibit a favorable selectivity profile in this regard. researchgate.netnih.gov The target enzyme of liposidomycins, MraY, is essential for bacterial peptidoglycan biosynthesis, a pathway that is absent in eukaryotes. nih.govpsu.edu

While there is a eukaryotic homolog of MraY, known as GlcNAc-1-P-transferase (GPT), which is involved in N-linked glycosylation, liposidomycins are selective for the bacterial enzyme. nih.gov This is in contrast to other MraY inhibitors like tunicamycin (B1663573), which also inhibit the human GPT, leading to cytotoxicity. nih.gov Liposidomycin, along with muraymycin, mureidomycin, and capuramycin, is considered non-toxic to human cells due to its selective inhibition of bacterial MraY. nih.gov Studies have shown that Liposidomycin has no cytotoxicity against BALB/3T3 cells, a mouse fibroblast cell line. researchgate.netnih.gov This high degree of selectivity is a key feature that makes liposidomycins attractive candidates for further antibiotic development.

Advanced Research Methodologies and Techniques in Liposidomycin C Studies

Structural Elucidation Techniques (e.g., NMR, Mass Spectrometry)

The definitive structure of Liposidomycin C and its congeners was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov These powerful analytical techniques provided detailed insights into the molecular framework of these complex liponucleoside antibiotics.

Detailed structural analysis using NMR and MS revealed that this compound, along with Liposidomycins A and B, contains a 5'-substituted uridine (B1682114), a 5-amino-5-deoxyribose-2-sulfate, and a perhydro-1,4-diazepine moiety. researchgate.net The key differentiator between these variants lies in the structure of their lipid side chains. researchgate.net Specifically, this compound was found to possess a 3-(3'-methylglutaryl)tetradecanoic acid side chain. researchgate.net

Tandem mass spectrometry (MS/MS) has been a particularly crucial tool. nih.gov For liposidomycins containing a 3-methylglutaric acid moiety, a negative FAB/MS/MS/MS technique was employed, while a negative FAB/MS/MS technique was used for those without this moiety. nih.gov This approach allowed for the generation of charge-remote fragmentations, providing detailed structural information about the fatty acid components. nih.gov More recent studies have continued to rely on these spectroscopic methods, including High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), to identify new liposidomycin congeners. nih.gov For instance, 1D and 2D NMR experiments (such as ¹H, ¹³C, DQF-COSY, TOCSY, HSQC, and HMBC) have been used to confirm the planar structure and assign all proton and carbon signals of newly isolated liposidomycins. nih.gov

Table 1: Spectroscopic Data for a New Liposidomycin Congener Related to this compound

Position ¹³C Chemical Shift (δC) ¹H Chemical Shift (δH, mult., J in Hz)
Uridine Moiety
2 152.1
4 165.7
5 103.2 5.86 (d, 8.1)
6 142.1 7.73 (d, 8.1)
1' 90.5 5.92 (d, 4.4)
2' 74.5 4.30 (dd, 5.0, 4.4)
3' 70.0 4.22 (dd, 5.0, 5.0)
4' 82.5 4.10 (m)
5' 49.6 3.51 (dd, 14.2, 4.4), 3.38 (dd, 14.2, 5.0)
Ribose Moiety
1'' 100.8 5.15 (d, 3.8)
2'' 79.5 4.61 (dd, 7.5, 3.8)
3'' 73.1 3.93 (dd, 7.5, 5.4)
4'' 71.9 4.14 (m)
5'' 45.4 3.20 (dd, 13.0, 3.2), 2.91 (dd, 13.0, 9.7)

Note: Data adapted from a study on new liposidomycin congeners and may not represent this compound exactly, but illustrates the type of data generated. nih.gov

Enzymatic Assay Development and Application (e.g., Fluorescence-Based, Radiometric)

The study of this compound's inhibitory effects on the MraY enzyme has been facilitated by various enzymatic assays. core.ac.uk These assays are crucial for determining the potency of inhibitors and understanding their mechanism of action.

Fluorescence-Based Assays: These assays are highly sensitive and can monitor enzyme activity in real-time. mdpi.com They often involve a substrate that becomes fluorescent upon being processed by the enzyme. wikidoc.orgnumberanalytics.com For MraY, a fluorescence-based assay could be designed to measure the consumption of a fluorescently labeled substrate or the formation of a fluorescent product. The advantages of these assays include their high sensitivity and suitability for high-throughput screening. mdpi.com

Radiometric Assays: These assays are extremely sensitive and specific, often considered the gold standard for measuring enzyme activity in complex mixtures. wikidoc.org They involve the use of a radioactively labeled substrate, and the enzymatic reaction is monitored by measuring the incorporation of radioactivity into the product. wikidoc.org For instance, a radiometric assay for MraY could use UDP-MurNAc-pentapeptide labeled with a radioactive isotope like ¹⁴C or ³²P.

While specific details on assays developed exclusively for this compound are not extensively documented in the provided results, the general principles of these assays are widely applied in studying enzyme inhibitors. wikidoc.orgwuxibiology.com The development of such assays typically involves optimizing conditions like enzyme and substrate concentrations, reaction time, and buffer components to ensure reliable and reproducible results. wuxibiology.com

Protein Crystallography and Structural Biology of MraY-Inhibitor Complexes

Understanding the precise molecular interactions between this compound and its target, MraY, is crucial for rational drug design. Protein crystallography is a key technique for this purpose, providing high-resolution, three-dimensional structures of the enzyme-inhibitor complex.

Although a crystal structure of MraY in a complex specifically with this compound is not highlighted in the search results, structures of MraY with other related nucleoside inhibitors have been determined. osti.govnih.gov These studies have been instrumental in revealing the binding site and the chemical logic of MraY inhibition. osti.govresearchgate.net

The crystal structure of MraY from Aquifex aeolicus (MraYAA) was a significant breakthrough, revealing a protein with 10 transmembrane helices per monomer. nih.govmdpi.com Subsequent structural studies of MraY in complex with inhibitors from the liposidomycin/caprazamycin (B1248949), capuramycin, and mureidomycin classes have shown that these inhibitors bind to a shallow, yet druggable, pocket on the cytoplasmic face of the enzyme. osti.govresearchgate.net These structures highlight conserved amino acid residues that are critical for inhibitor binding and provide a blueprint for the design of novel MraY inhibitors. The insights gained from these co-crystal structures are directly applicable to understanding how this compound likely interacts with the MraY active site.

Molecular Modeling and Computational Chemistry

In conjunction with experimental techniques like crystallography, molecular modeling and computational chemistry play a vital role in studying this compound and its interaction with MraY. figshare.commdpi.com These computational approaches allow for the prediction of binding modes, the calculation of binding affinities, and the in-silico design of new derivatives with improved properties. mdpi.comkallipos.gr

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the MraY-Liposidomycin C complex, providing insights into the conformational changes that occur upon binding. mdpi.com Docking algorithms can predict the most likely binding pose of this compound within the MraY active site, even in the absence of a co-crystal structure. mdpi.com Furthermore, quantum mechanical calculations can be employed to understand the electronic properties of the inhibitor and its interactions with the enzyme at a subatomic level. libretexts.org These computational tools are invaluable for interpreting experimental data and guiding the synthesis of new, more potent this compound analogs. wisc.edu

Genetic Engineering and Heterologous Expression Systems

The production of this compound and its analogs for research and development can be challenging due to the complexity of its biosynthetic pathway and the often-low yields from the natural producing organisms. Genetic engineering and heterologous expression systems offer a powerful solution to this problem. uni-tuebingen.deuni-tuebingen.de

The biosynthetic gene cluster (BGC) for liposidomycin has been identified and cloned. researchgate.netuni-tuebingen.de This has enabled its expression in a heterologous host, such as Streptomyces coelicolor, a well-characterized model organism. uni-tuebingen.denih.gov Heterologous expression allows for the controlled production of this compound and provides a platform for genetic manipulation of the biosynthetic pathway. uni-tuebingen.deasm.org By modifying or introducing genes within the cluster, researchers can create novel derivatives of this compound with potentially improved properties. core.ac.uk For example, the entire gene clusters for related antibiotics like caprazamycin have been assembled and expressed in heterologous hosts, demonstrating the feasibility of this approach for producing complex nucleoside antibiotics. core.ac.uk

DNA-Affinity-Capturing Assays and Biolayer Interferometry

To understand the regulation of the liposidomycin biosynthetic gene cluster, advanced techniques like DNA-affinity-capturing assays (DACA) and biolayer interferometry (BLI) have been employed. nih.govresearchgate.net These methods help identify regulatory proteins that bind to the promoter regions of the gene cluster and modulate its expression.

A comparative study using DACA coupled with mass spectrometry was performed on the heterologously expressed biosynthetic gene clusters of liposidomycin and the closely related caprazamycin. nih.gov This powerful technique identified numerous proteins from the host organism, Streptomyces coelicolor, that bind to the promoter regions of these clusters. nih.govresearchgate.net

Biolayer interferometry was then used to confirm and quantify the binding interactions between the identified regulatory proteins and specific DNA sequences within the promoter regions. nih.govasm.org For instance, BLI experiments confirmed the binding of a TetR-family regulator, Sco4385, to promoter regions in both the caprazamycin and liposidomycin gene clusters, although its overexpression only increased the production of caprazamycin. nih.govresearchgate.net This highlights the specificity of regulatory interactions. BLI provides real-time data on the kinetics of these protein-DNA interactions, offering insights into the affinity and stability of the binding. sartorius.com

Target-Directed Genome Mining

The discovery of this compound and other related antibiotics has paved the way for target-directed genome mining approaches to find new inhibitors of MraY. This strategy involves searching genome sequences for biosynthetic gene clusters that contain a gene encoding a resistant version of the target protein.

In the case of MraY inhibitors, genome mining tools like the Antibiotic Resistant Target Seeker (ARTS) can be used to scan bacterial genomes for BGCs that are in close proximity to a duplicated and modified mraY gene. The presence of such a self-resistance gene within a BGC is a strong indicator that the cluster produces a compound that targets MraY. researchgate.net This approach has been successfully used to identify gene clusters for other classes of antibiotics and holds significant promise for the discovery of novel liponucleoside antibiotics related to this compound. rsc.orgrevista-agroproductividad.org By focusing on the target, researchers can prioritize the most promising BGCs for further investigation, accelerating the discovery of new antibiotics with a known mode of action. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Liposidomycin A
Liposidomycin B
This compound
Caprazamycin
Capuramycin
Mureidomycin
UDP-MurNAc-pentapeptide
BODIPY FL
BODIPY TR-X

Future Research Directions and Implications for Antibacterial Agent Development

Further Elucidation of Biosynthetic Pathways and Engineering for Diversification

The liposidomycins are a diverse group of fatty acyl nucleoside antibiotics, with over 24 closely related derivatives produced by Streptomyces species. nih.gov The biosynthetic gene clusters (BGCs) responsible for liposidomycin production have been identified, such as BGC0001076 from Streptomyces sp. SN-1061M, which encodes for liposidomycin B, A, C, and other variants. uni.lu These gene clusters often share significant homology with those producing related liponucleoside antibiotics like caprazamycins, suggesting common evolutionary origins and shared enzymatic machinery. nih.gov

A characteristic structural feature of liposidomycins is the sulfate (B86663) group at the 2''-OH of the aminoribose, with LipE being a putative enzyme involved in its biosynthesis. nih.gov The natural diversity within the liposidomycin family arises from variations in the chain length, saturation, and branching of their fatty acyl moieties. uni.lu This inherent biosynthetic flexibility presents a significant opportunity for engineering new derivatives. For instance, precursor-directed biosynthesis has proven effective, where exogenously supplied fatty acids like myristic acid or palmitic acid can lead to the preferential or exclusive production of specific liposidomycin derivatives, such as liposidomycin C-(III) and M-(III). nih.govnih.gov

Table 1: Key Liposidomycin Derivatives and Biosynthetic Control

DerivativeCharacteristicsPrecursor-Directed BiosynthesisSource
This compound-(III)Contains a C14 normal-type acyl chain. nih.govEnhanced by Myristic Acid. nih.govnih.govStreptomyces sp. SN-1061M uni.lu
Liposidomycin M-(III)Contains a C16 normal-type acyl chain. nih.govEnhanced by Palmitic Acid. nih.govnih.govStreptomyces sp. SN-1061M uni.lu
Liposidomycin Type I & IIIBranched lipid tail with ester linkage. epa.gov-Streptomyces epa.gov
Liposidomycin Type II & IVSingle linear chain. epa.gov-Streptomyces epa.gov

Further research into the precise enzymatic steps and regulatory elements within these BGCs could enable more sophisticated genetic engineering strategies. This would allow for the rational design and biosynthesis of novel liposidomycin analogs with tailored properties, potentially leading to improved potency, spectrum of activity, and pharmacokinetic profiles.

Rational Design of Novel MraY Inhibitors Based on Structural Insights

Structural insights into the MraY enzyme and its interactions with inhibitors are paramount for rational drug design. Recent crystal structures of MraY, particularly when bound to liposidomycin/caprazamycin (B1248949) analogs like carbacaprazamycin (MraY-IN-3), have illuminated crucial cryptic binding sites within the enzyme's shallow, surface-exposed binding pocket. epa.govnih.govnrfhh.comnih.govfishersci.ca These structural revelations provide a blueprint for designing new inhibitors.

The common uridine (B1682114) substructure present in nucleoside MraY inhibitors, including liposidomycins, is critical for their inhibitory activity and forms a conserved binding pocket within MraY. nih.gov Furthermore, the aliphatic tails of liposidomycins are understood to interact with a hydrophobic groove in MraY, competing with the binding of the natural lipid carrier substrate, C55-P. epa.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that while deacylation of liposidomycins generally leads to a reduction in potency, varying the alkyl chain length within a series of structurally related nucleoside inhibitors does not always substantially alter their activity at the enzyme level. epa.gov Simplified molecules based on the liposidomycin core structure have been synthesized, confirming the importance of the nucleoside moiety and revealing that specific stereoisomers can exhibit significant MraY inhibitory activity.

Table 2: Key Structural Features and Their Impact on MraY Inhibition

Structural FeatureRole/Impact on ActivityReference
Uridine SubstructureCommon to all MraY nucleoside inhibitors; crucial for binding to conserved pocket. nih.gov nih.gov
Aliphatic TailInteracts with hydrophobic groove; competes with C55-P binding. epa.govnih.gov epa.govnih.gov
AcylationEssential for potency; deacylation reduces activity. epa.gov epa.gov
Alkyl Chain LengthVarying length does not substantially affect activity within a series. epa.gov epa.gov
Stereochemistry (e.g., 5' position)Specific isomers can significantly impact activity (e.g., (S) isomer XV).

Leveraging these detailed structural and SAR insights will facilitate the rational design of novel MraY inhibitors with enhanced binding affinity, improved selectivity for bacterial MraY over human homologs (e.g., GPT), and optimized pharmacological properties.

Strategies to Enhance Antimicrobial Spectrum and Potency

Liposidomycins, including this compound, have demonstrated potent antibacterial activity against a broad spectrum of pathogens, encompassing both Gram-positive and Gram-negative bacteria, mycobacteria, and various drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). epa.govguidetopharmacology.org this compound specifically has been shown to inhibit phospho-N-acetylmuramyl-pentapeptide transferase in Escherichia coli. guidetopharmacology.org

Strategies to further enhance the antimicrobial spectrum and potency of this compound and its analogs include:

Chemical Modification: Exploring modifications to the fatty acyl chain and other moieties to optimize interactions with the MraY binding pocket, improve membrane permeability, and increase intracellular concentration within bacterial cells. This could involve synthesizing derivatives with altered lipophilicity or functional groups.

Combinatorial Biosynthesis: Utilizing the identified biosynthetic gene clusters to generate a wider array of novel liposidomycin variants through genetic manipulation, leading to compounds with improved activity profiles.

High-Throughput Screening: Employing high-throughput screening methods to identify new liposidomycin derivatives or synthetic compounds that exhibit superior MraY inhibition and broader antimicrobial efficacy.

Addressing Molecular Mechanisms of Bacterial Resistance

The widespread emergence of antibiotic resistance underscores the urgent need for new antibacterial agents that target underexplored pathways like peptidoglycan biosynthesis. epa.govguidetopharmacology.orgguidetopharmacology.org While MraY is a promising target due to its essential role and distinct mechanism, understanding and preempting potential resistance mechanisms is crucial for the long-term efficacy of MraY inhibitors like this compound.

General mechanisms of bacterial resistance include mutations in target genes, overexpression of efflux pumps, and alterations in the cell envelope or porins. Efflux pumps, particularly the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, play a significant role in extruding a broad range of antibiotics, contributing to multidrug resistance.

However, specific molecular mechanisms of bacterial resistance directly attributed to this compound have not been extensively detailed in the current literature. Future research should focus on:

Investigating MraY Mutations: Identifying specific mutations in the mraY gene that could confer resistance to this compound. This would involve laboratory evolution experiments and genomic sequencing of resistant strains.

Role of Efflux Pumps: Determining if bacterial efflux pumps actively transport this compound out of bacterial cells. If so, developing efflux pump inhibitors (EPIs) that could be co-administered to restore or enhance this compound's activity would be a critical strategy.

Permeability Barriers: Exploring how changes in bacterial cell wall or membrane composition might affect this compound uptake, particularly in Gram-negative bacteria with their outer membrane.

Development of Diagnostic Tools based on MraY Inhibition Principles

The unique mechanism of MraY inhibition by liposidomycins offers a basis for developing novel diagnostic tools. While specific examples related to this compound are not yet prevalent, future research could explore:

MraY-Targeted Assays: Designing assays that detect MraY activity or the presence of MraY inhibitors in clinical samples. Such assays could potentially be used to identify MraY-targeting resistance mechanisms or to monitor therapeutic drug levels.

Fluorescent Probes: Developing fluorescently labeled this compound analogs that bind specifically to MraY. These probes could be used for rapid detection of MraY-expressing bacteria, for imaging bacterial cell wall synthesis, or for high-throughput screening of new MraY inhibitors.

Resistance Detection: Creating diagnostic tests that identify bacterial strains resistant to MraY inhibitors by detecting specific mraY mutations or efflux pump overexpression that impacts this compound efficacy.

Potential for Combination Therapies with Other Antibacterial Agents

Combination therapy is a well-established strategy to combat antibiotic resistance, broaden the antimicrobial spectrum, and potentially reduce the emergence of resistance. While explicit studies on this compound in combination with other antibacterial agents are limited, its distinct mechanism of action as an MraY inhibitor suggests significant potential for synergistic effects.

Future research should investigate:

Synergy with Cell Wall Inhibitors: Combining this compound with other antibiotics that target different steps in peptidoglycan biosynthesis (e.g., penicillin-binding protein inhibitors like β-lactams) or other cell wall components. This could lead to a more comprehensive blockade of cell wall synthesis, making it difficult for bacteria to develop resistance.

Synergy with Efflux Pump Inhibitors: If efflux pumps are found to contribute to this compound resistance, co-administration with efflux pump inhibitors could restore or enhance its activity against resistant strains.

Combination with Protein Synthesis or DNA/RNA Synthesis Inhibitors: Exploring combinations with antibiotics that target unrelated bacterial processes to create a multi-pronged attack on bacterial pathogens, potentially reducing the required dosage of each agent and minimizing toxicity.

The development of this compound and its derivatives represents a promising avenue in the ongoing battle against antibiotic-resistant infections. Continued interdisciplinary research, integrating biosynthetic engineering, structural biology, medicinal chemistry, and microbiology, will be essential to fully realize its potential as a next-generation antibacterial agent.

Q & A

Q. What is the mechanism of action of Liposidomycin C against bacterial targets?

this compound inhibits bacterial cell wall biosynthesis by targeting translocase I (MraY), a critical enzyme in peptidoglycan synthesis. Methodologically, researchers can validate this mechanism using enzyme inhibition assays (e.g., measuring UDP-MurNAc-pentapeptide accumulation via HPLC) and structural analysis (e.g., X-ray crystallography or cryo-EM to visualize ligand-enzyme interactions) .

Q. What experimental approaches are used to isolate and purify this compound from microbial cultures?

Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography, reverse-phase HPLC). Purity is confirmed via NMR spectroscopy (e.g., 1^1H and 13^13C NMR) and mass spectrometry (e.g., LC-MS/MS) to verify molecular weight and structural integrity .

Q. How do researchers assess the bioactivity of this compound in vitro?

Bioactivity is evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Time-kill kinetics and synergy studies (e.g., checkerboard assays with β-lactams) further characterize its bactericidal profile .

Q. What are the key challenges in synthesizing this compound analogs?

Challenges include stereochemical complexity and instability of the uridyl moiety. Researchers address these via solid-phase synthesis (for modular assembly) and protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups). Computational modeling (e.g., DFT calculations) aids in optimizing synthetic pathways .

Q. How can researchers validate target specificity of this compound in bacterial cells?

Genetic knockout studies (e.g., MraY-deficient mutants) and radiolabeled tracer experiments (e.g., 14^{14}C-labeled precursors in peptidoglycan synthesis) confirm target engagement. Comparative transcriptomics/proteomics of treated vs. untreated cells further identify off-target effects .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in bacterial strains or assay conditions. Researchers should standardize protocols using CLSI guidelines , include internal controls (e.g., reference antibiotics), and employ orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to cross-validate results .

Q. What strategies optimize this compound yield in microbial fermentation?

Yield optimization involves media engineering (e.g., carbon/nitrogen ratio adjustments) and process parameters (e.g., pH, aeration rate). Metabolomic profiling (e.g., GC-MS for precursor availability) and response surface methodology (RSM) statistically identify optimal conditions .

Q. How do researchers investigate resistance mechanisms to this compound in bacterial pathogens?

Resistance is studied via serial passage assays under sub-MIC conditions, followed by whole-genome sequencing of evolved strains. Comparative genomics (e.g., SNPs in MraY) and heterologous expression (e.g., cloning mutant MraY into susceptible strains) confirm resistance determinants .

Q. What methodological frameworks are suitable for studying this compound's pharmacokinetics in animal models?

PBPK modeling integrates in vitro ADME data (e.g., microsomal stability, plasma protein binding) to predict in vivo exposure. LC-MS/MS-based quantification in blood/tissues and compartmental analysis (e.g., non-linear mixed-effects modeling) validate distribution and clearance profiles .

Q. How can researchers resolve structural ambiguities in this compound derivatives using advanced analytical techniques?

Ambiguities in stereochemistry or regioselectivity are resolved via 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography . Molecular networking (GNPS platform) compares fragmentation patterns with known analogs to infer structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liposidomycin C
Reactant of Route 2
Liposidomycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.